(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
Synthesis Analysis
The synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives has been explored through various methods. Singh et al. (2022) described a regioselective synthesis method involving tandem post-Ugi cyclization and gold(I)-catalyzed annulation to form pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones (Singh, Kumar, Kant, & Srivastava, 2022). Another approach by Budzowski, Linden, and Heimgartner (2004) detailed the synthesis and sulfur-analogues through ring-enlargement of N-(2H-Azirin-3-yl)-L-prolinates, showcasing the versatility of synthetic methods (Budzowski, Linden, & Heimgartner, 2004).
Molecular Structure Analysis
The molecular structure of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives has been the subject of detailed studies. Herold et al. (2007) investigated the synthesis of new diastereomers, examining their cyclocondensation reactions and confirming structures through various spectroscopic methods (Herold et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been explored, indicating its potential for diverse applications. Mínguez et al. (1997) presented examples of the reactivity of 3,4-dihydropyrrolo[1,2-a]pyrazine, showcasing its interaction with dienes and suitability for inter- and intramolecular 1,3-dipolar cycloadditions (Mínguez et al., 1997).
Physical Properties Analysis
The physical properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been studied to understand their behavior under various conditions. The study by Oresic et al. (2001) on the synthesis and structure of related compounds provides insight into their physical characteristics, highlighting the impact of molecular structure on physical properties (Oresic, Danilovski, Dumić, & Košutić-Hulita, 2001).
Chemical Properties Analysis
Investigations into the chemical properties of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have revealed its potential in various chemical reactions. The work by Dalton and Teitei (1968) on the condensation products of pyrrole and hexane-2,5-dione demonstrates the compound's reactivity and the possibility of forming complex structures (Dalton & Teitei, 1968).
Scientific Research Applications
Marine Biology and Algicidal Activity :
- A study by Li et al. (2014) identified hexahydropyrrolo[1,2-a]pyrazine-1,4-dione as an algicidal compound produced by Bacillus sp. Lzh-5, showing potential for controlling cyanobacterial blooms in aquatic environments (Li, Geng, & Yang, 2014).
Antibacterial and Antifungal Properties :
- Rajivgandhi et al. (2018) investigated the antibiofilm efficiency of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), showing effectiveness against biofilm-forming Gram-negative bacteria in urinary tract infections (Rajivgandhi et al., 2018).
Cancer Research :
- In the field of cancer research, compounds related to hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been studied for their potential in treating cancer, particularly breast cancer cells, as indicated by research on marine Streptomyces akiyoshiensis (Rajivgandhi et al., 2020).
Chemical Synthesis and Structural Studies :
- Research by Branden et al. (1992) involves the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones, showing the compound's relevance in the development of chemical synthesis methods (Branden, Compernolle, & Hoornaert, 1992).
Natural Product Isolation and Analysis :
- Xu et al. (2012) isolated a new bromophenol C-N coupled with diketopiperazine from marine red alga, which includes hexahydropyrrolo[1,2-a]pyrazine-1,4-dione in its structure, highlighting its occurrence in natural sources (Xu, Yin, Fang, Fan, & Song, 2012).
Safety And Hazards
While specific safety and hazard information for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” could involve further investigation into its anticancer potential, as well as exploration of its other biological activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action .
properties
IUPAC Name |
(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914215 | |
Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
CAS RN |
97011-16-0 | |
Record name | Cyclo(prolylglycyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(prolylglycyl) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04541 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLO(PROLYLGLYCYL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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